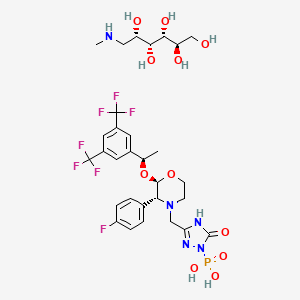

(1'R,2S,3S)-Fosaprepitant Dimeglumine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1’R,2S,3S)-Fosaprepitant Dimeglumine is a water-soluble prodrug of aprepitant, which is a neurokinin-1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The compound is converted to aprepitant in the body, which then exerts its antiemetic effects by blocking the action of substance P, a neuropeptide associated with vomiting.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1’R,2S,3S)-Fosaprepitant Dimeglumine involves multiple steps, starting from the appropriate chiral precursors. The key steps include the formation of the fosaprepitant core structure, followed by the introduction of the dimeglumine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of (1’R,2S,3S)-Fosaprepitant Dimeglumine follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1’R,2S,3S)-Fosaprepitant Dimeglumine undergoes various chemical reactions, including:

Hydrolysis: Conversion to aprepitant in the body.

Oxidation and Reduction: Involvement in metabolic pathways.

Substitution: Reactions with other chemical entities.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, often catalyzed by enzymes in the body.

Oxidation and Reduction: Catalysts such as cytochrome P450 enzymes.

Substitution: Various nucleophiles or electrophiles under controlled conditions.

Major Products

The major product of hydrolysis is aprepitant, which is the active form of the drug. Other metabolic products may include oxidized or reduced forms, depending on the specific metabolic pathways involved.

Wissenschaftliche Forschungsanwendungen

(1’R,2S,3S)-Fosaprepitant Dimeglumine has several scientific research applications, including:

Chemistry: Studying the synthesis and reactivity of prodrugs.

Biology: Investigating the role of NK1 receptors in various physiological processes.

Medicine: Developing antiemetic therapies for CINV and PONV.

Industry: Optimizing the production and formulation of antiemetic drugs.

Wirkmechanismus

The mechanism of action of (1’R,2S,3S)-Fosaprepitant Dimeglumine involves its conversion to aprepitant, which then acts as an NK1 receptor antagonist. Aprepitant binds to NK1 receptors in the central nervous system, blocking the action of substance P. This prevents the transmission of signals that trigger vomiting, thereby exerting its antiemetic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aprepitant: The active form of (1’R,2S,3S)-Fosaprepitant Dimeglumine.

Rolapitant: Another NK1 receptor antagonist used for similar indications.

Netupitant: A compound with a similar mechanism of action but different chemical structure.

Uniqueness

(1’R,2S,3S)-Fosaprepitant Dimeglumine is unique due to its water solubility and prodrug nature, allowing for intravenous administration and rapid conversion to aprepitant. This provides an advantage in clinical settings where oral administration may not be feasible.

Eigenschaften

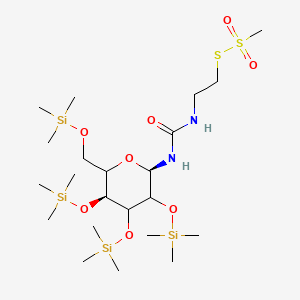

Molekularformel |

C30H39F7N5O11P |

|---|---|

Molekulargewicht |

809.6 g/mol |

IUPAC-Name |

[3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19-,20-;4-,5+,6+,7+/m10/s1 |

InChI-Schlüssel |

UGJUJYSRBQWCEK-ROYGJVESSA-N |

Isomerische SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Kanonische SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)

![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)